Platinum hexafluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

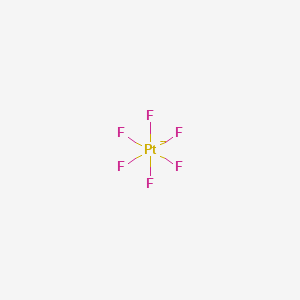

Platinum hexafluoride, also known as this compound, is a useful research compound. Its molecular formula is F6Pt-2 and its molecular weight is 309.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Oxidizing Agent in Chemical Reactions

- Fluorination Reactions

-

Formation of Hexafluoroplatinate Anions

- When this compound interacts with certain elements or compounds, it can form hexafluoroplatinate anions (PtF6⁻). This property has been exploited in studies involving noble gases, such as xenon, leading to the formation of xenon hexafluoroplatinate (XePtF6). This was a groundbreaking discovery that expanded the understanding of noble gas chemistry .

- Applications in Spectroscopy

Data Tables

| Reaction Type | Reactants | Products |

|---|---|---|

| Oxidation | O2 + PtF6 | O2+ + PtF6− |

| Fluorination | Organic Compounds + PtF6 | Fluorinated Organic Compounds |

| Formation of Anions | Xe + PtF6 | XePtF6 |

Case Studies

-

Synthesis of Novel Compounds

- Researchers have successfully utilized this compound to synthesize novel compounds involving xenon, highlighting its role as a bridge in noble gas chemistry. The formation of xenon hexafluoroplatinate not only confirmed the reactivity of noble gases but also opened new avenues for exploring their chemistry .

-

Fluorination in Material Science

- In material science, this compound has been applied to enhance the properties of polymers through fluorination. The incorporation of fluorine into polymer matrices has been shown to improve chemical resistance and thermal stability, making these materials suitable for demanding applications in aerospace and automotive industries .

- Spectroscopic Studies

Análisis De Reacciones Químicas

Reactions with Noble Gases

PtF₆ is renowned for its ability to oxidize noble gases, a discovery that revolutionized noble gas chemistry.

Xenon Reaction

-

Reactants : Xe (gas) + PtF₆ (gas)

-

Conditions : Reacted at 77 K, then warmed to room temperature in SF₆ solvent.

-

Products : A yellow solid initially hypothesized as Xe⁺[PtF₆]⁻. Later studies revealed a mixture:

-

Mechanism : PtF₆ abstracts an electron from Xe, forming xenon cations stabilized within a polymeric [PtF₅⁻] network .

Krypton Reaction

-

Reactants : KrF₂ + PtF₆

-

Conditions : 273 K

Reactions with Oxygen and Oxidizable Molecules

PtF₆ oxidizes O₂ and nitrogen oxides, forming ionic derivatives.

Dioxygen Oxidation

-

Reactants : O₂ + PtF₆

-

Products : O₂⁺[PtF₆]⁻ (dioxygenyl hexafluoroplatinate), confirmed by vibrational spectroscopy .

-

Significance : First demonstration of O₂ acting as a cation in a compound .

Nitrogen Oxide Reactions

| Reactant | Conditions | Product | Reference |

|---|---|---|---|

| NO | Room temperature | NO⁺[PtF₆]⁻ | |

| NO₂F | 77–298 K | NO₂⁺[PtF₆]⁻ | |

| N₂O₄ | Low temperature | (NO⁺)₂[PtF₆]²⁻ |

Reactions with Halogens and Interhalogens

PtF₆ fluorinates halogens and interhalogens to higher oxidation states:

Hydrolysis and Aqueous Reactivity

PtF₆ reacts violently with water:

Thermal and Photolytic Decomposition

Reactions with Metals and Actinides

PtF₆ fluorinates metals and actinides to their highest oxidation states:

| Reactant | Product | Conditions | Reference |

|---|---|---|---|

| PuF₄ | PuF₆ | Below 298 K | |

| Np | NpF₆ | Direct fluorination | |

| Pd | PdF₆ (unstable) | Rapid decomposition |

Reactivity with Glass and Materials

Reactions with Fluoride Acceptors

PtF₆ forms complexes with Lewis acids:

Propiedades

Número CAS |

13693-05-5 |

|---|---|

Fórmula molecular |

F6Pt-2 |

Peso molecular |

309.07 g/mol |

Nombre IUPAC |

hexafluoroplatinum(2-) |

InChI |

InChI=1S/6FH.Pt/h6*1H;/q;;;;;;+4/p-6 |

Clave InChI |

IEAIZEZQDJZVMI-UHFFFAOYSA-H |

SMILES |

F[Pt-2](F)(F)(F)(F)F |

SMILES canónico |

F[Pt-2](F)(F)(F)(F)F |

Key on ui other cas no. |

13693-05-5 |

Sinónimos |

platinum hexafluoride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.